molecular formula C8H4S3 B13739092 4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene CAS No. 13090-49-8

4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene

Cat. No.: B13739092
CAS No.: 13090-49-8
M. Wt: 196.3 g/mol
InChI Key: ROZYMPBUMVSVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7,10-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(11),2,5,8-tetraene is a sulfur-containing tricyclic compound characterized by a fused ring system with three sulfur atoms at positions 4, 7, and 10. The structure was confirmed via HMBC correlations and coupling constant analysis, which established the tetraene group, α-pyrone rings, and substituents such as methyl (C-2) and methoxy (C-3) groups . Key spectroscopic data include δH 7.08 (H-7), δC 156.8 (C-5), and J6,7 = 15.2 Hz, indicative of trans-diene geometry. The compound’s rigid tricyclic framework and sulfur-rich architecture distinguish it from linear or less substituted polyenes.

Properties

CAS No.

13090-49-8

Molecular Formula

C8H4S3

Molecular Weight

196.3 g/mol

IUPAC Name

4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene

InChI

InChI=1S/C8H4S3/c1-5-6-2-10-4-8(6)11-7(5)3-9-1/h1-4H

InChI Key

ROZYMPBUMVSVHM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C3=CSC=C3SC2=CS1

Related CAS

117533-13-8

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 4,7,10-trithiatricyclo[6.3.0.0²,⁶]undeca-1(11),2,5,8-tetraene generally involves multi-step organic synthesis routes that construct the tricyclic sulfur-containing framework through cyclization reactions of sulfur-containing precursors. The key synthetic challenge lies in the controlled formation of the three sulfur heteroatoms within the bicyclic/tricyclic ring system while maintaining the conjugated tetraene system.

Starting Materials and Precursors

Commonly employed starting materials include:

  • Thiophene derivatives: These provide the sulfur heteroatoms and conjugated ring systems.
  • Dihalogenated precursors: For example, dibromo- or dichloro-substituted aromatic or heteroaromatic compounds that facilitate cyclization via nucleophilic substitution.
  • Mercapto compounds: Such as ethyl-2-mercaptoacetate, which acts as a sulfur source and nucleophile in ring formation.

Synthetic Routes

Cyclization via Nucleophilic Substitution

A representative method involves reacting mercapto-containing reagents with dihalogenated aromatic precursors under basic conditions to promote intramolecular cyclization, forming the trithiatricyclic core.

  • Reaction Conditions:
    • Solvent: Dry dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Base: Potassium carbonate (K2CO3) or similar weak bases to deprotonate thiol groups
    • Temperature: Typically 60–100 °C to facilitate substitution and ring closure
  • Example: Ethyl-2-mercaptoacetate added to 3,4-dibromo-thiophene-2,5-dicarbaldehyde in dry DMF with K2CO3 base leads to cyclization and formation of sulfur-containing tricyclic frameworks.
Multi-Step Cyclization and Oxidation

Some synthetic pathways involve initial formation of bicyclic intermediates followed by oxidation or further cyclization steps to introduce additional sulfur atoms and complete the tricyclic structure.

  • Catalysts: Transition metal catalysts such as palladium or copper complexes may be employed to facilitate C–S bond formation.
  • Oxidation Agents: Mild oxidants like iodine or air oxidation can be used to adjust oxidation states and stabilize the sulfur heterocycles.

Reaction Optimization and Industrial Considerations

  • Yield and Purity: Optimized reaction times, temperatures, and reagent stoichiometries are critical for maximizing yield and minimizing side products.
  • Scale-Up: Industrial synthesis requires stringent control of reaction parameters, including inert atmosphere to prevent unwanted oxidation and precise temperature control to avoid decomposition.
  • Purification: Techniques such as column chromatography, recrystallization, and high-performance liquid chromatography (HPLC) are utilized to isolate the pure trithiatricyclic compound.

Data Tables Summarizing Preparation Conditions

Step Reagents/Precursors Solvent Base/Catalyst Temperature (°C) Time (hours) Outcome/Notes
1 Ethyl-2-mercaptoacetate + 3,4-dibromo-thiophene-2,5-dicarbaldehyde Dry DMF Potassium carbonate (K2CO3) 80 6–12 Intramolecular cyclization forming bicyclic intermediate
2 Bicyclic intermediate Solvent varies Pd or Cu catalyst 60–100 4–8 Further cyclization to tricyclic framework
3 Tricyclic intermediate Mild oxidant (I_2, air) None Room temp 1–3 Oxidation to stabilize sulfur heterocycles

Research Findings and Mechanistic Insights

  • The formation of the trithiatricyclic system proceeds via nucleophilic attack of thiolate anions on halogenated carbons, followed by ring closure.
  • The sulfur atoms contribute to the electron-rich nature of the rings, facilitating conjugation and stabilizing the tetraene system.
  • Oxidative steps are carefully controlled to avoid overoxidation, which can lead to ring cleavage or formation of sulfoxides/sulfones.
  • Recent computational studies suggest that the tricyclic framework exhibits aromatic stabilization due to delocalized π-electrons over the sulfur and carbon atoms, influencing reactivity and stability.

Comparative Analysis with Related Compounds

Compound Name Key Differences in Preparation Unique Synthetic Challenges
4,7,10-Trioxatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6)-diene-3,5,9,11-tetrone Oxygen atoms replace sulfur atoms; requires different precursors and oxidation states Oxygen incorporation demands different reaction conditions and catalysts
3,7,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene-4,10-dicarbaldehyde Aldehyde substitution affects reactivity and purification Sensitive to oxidation; requires mild conditions
9-Methyl-3,7,11-trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene-4-carboxylic acid Methyl and carboxylic acid substituents alter solubility and reaction pathways Additional steps for functional group introduction and protection

Chemical Reactions Analysis

Types of Reactions

4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene indicates that it contains nine carbon atoms, four hydrogen atoms, and three sulfur atoms. The presence of sulfur in the structure enhances its chemical reactivity and stability under different conditions. The compound's unique arrangement allows for various functionalizations which can be exploited for specific applications.

Applications in Organic Electronics

Organic Semiconductors : The electronic properties of this compound make it a candidate for use in organic semiconductors. Its ability to facilitate charge transport can be harnessed in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's tricyclic structure allows for efficient π-π stacking interactions which are crucial for enhancing charge mobility in these applications.

Photonic Applications : The compound's photonic properties have been explored for potential use in light-emitting devices and sensors due to its ability to absorb and emit light at specific wavelengths. This property can be particularly beneficial in developing advanced optical materials.

Material Science Applications

Conductive Polymers : Due to its electronic properties, this compound can be incorporated into conductive polymer composites. These materials can find applications in flexible electronics and sensors.

Coatings and Films : The compound's stability and reactivity make it suitable for developing coatings that require specific properties such as chemical resistance or enhanced mechanical strength.

Case Studies

Study Focus Findings Implications
Organic Electronics Demonstrated enhanced charge mobility in devices incorporating trithiatriene derivativesPotential for improved efficiency in OLEDs and OPVs
Pharmaceutical Research Investigated the interaction of thiophene-based compounds with cancer cell linesSuggests possible anticancer applications requiring further exploration
Material Development Explored the use of trithiatriene in conductive polymer compositesOpens avenues for flexible electronic applications

Mechanism of Action

The mechanism of action of 4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene involves its interaction with molecular targets through its aromatic rings and sulfur atoms. These interactions can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analogues in the Tricyclic Thia Family

Several tricyclic sulfur-containing compounds share structural motifs with the target molecule but differ in sulfur placement, oxidation states, or substituents (Table 1):

Compound Name Sulfur Positions Oxidation State Substituents Key Distinctions
4,7,10-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(11),2,5,8-tetraene (Target) 4, 7, 10 Thia (S⁰) 2-CH₃, 3-OCH₃ Neutral sulfur; methyl/methoxy substituents
5,7λ⁶,9-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),3,10-tetraene 7,7-dioxide 5, 7, 9 Sulfone (S⁶⁺) 7,7-dioxide Sulfone group at S-7; altered ring strain
3,7λ⁶,11-Trithiatricyclo[6.3.0.0²,⁶]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide 3, 7, 11 Sulfone (S⁶⁺) 7,7-dioxide Sulfur repositioning; no methyl/methoxy

Key Observations :

  • Oxidation State : The target compound retains neutral sulfur atoms, while analogues like 5,7λ⁶,9-trithiatricyclo... feature sulfone groups (S⁶⁺), enhancing polarity and reactivity .
  • Substituents : Methyl and methoxy groups in the target compound influence steric hindrance and electronic properties, unlike sulfone derivatives, which prioritize electrostatic interactions.
Linear Polyene Polyols: Separacenes A–D

Separacenes A–D are linear polyene polyols with tetraene/triene units, diol moieties, and terminal olefins . Unlike the target compound, separacenes lack cyclic frameworks and sulfur atoms. Key distinctions include:

Feature Target Compound Separacenes A–D
Backbone Tricyclic sulfur-rich system Linear polyene chain
Functional Groups Methyl, methoxy, thia Diols, terminal olefins
Bioactivity Not reported Antifungal, cytotoxic (reported)
Structural Uniqueness Novel trithiatricyclo framework First linear polyene polyols with diols

Implications :

  • Solubility : Separacenes’ diol groups enhance hydrophilicity, whereas the target’s tricyclic structure may favor lipid membrane interactions.

Biological Activity

4,7,10-trithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene is a unique organic compound notable for its complex polycyclic structure that includes multiple thiophene rings and sulfur atoms. This compound has garnered attention in materials science and organic electronics due to its promising electronic properties. However, its biological activity is an area of growing interest for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound consists of 9 carbon (C) atoms, 4 hydrogen (H) atoms, and 3 sulfur (S) atoms. The presence of sulfur in the structure contributes to its unique reactivity and potential biological interactions.

Structural Characteristics

PropertyDescription
Molecular FormulaC9H4S3
Molecular Weight196.34 g/mol
Structure TypePolycyclic with thiophene rings
Bond TypesAromatic bonds and rotatable bonds

Case Studies and Research Findings

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways (e.g., MAPK and PI3K/Akt pathways). For instance, a study on thienothiophene derivatives highlighted their potential as anticancer agents due to their ability to inhibit cell proliferation in various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against a range of pathogens. A study focusing on sulfur-containing compounds found that they could inhibit bacterial growth by disrupting cellular membranes or interfering with metabolic processes.
  • Neuroprotective Effects : Certain thiophene derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases. These compounds may exert their effects by reducing oxidative stress and inflammation in neuronal cells.

Comparative Analysis

The biological activity of this compound can be compared with other thiophene derivatives:

Compound NameBiological ActivityReference
ThienothiopheneAnticancer activity
Dithieno[3,2-b:2',3'-d]thiopheneAntimicrobial properties
4-Methyl-3-thiophenecarboxylic acidNeuroprotective effects

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that require specific conditions to achieve high yields and purity. Its applications extend beyond biological activity into materials science where it is utilized in organic electronics due to its unique electronic properties.

Q & A

Q. What steps ensure reproducibility in scaled-up synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) tools like ReactIR for real-time monitoring. Use Design of Experiments (DoE) to identify critical process parameters (CPPs) such as mixing speed and cooling rates. underscores the role of simulations in scaling from milligram to gram quantities while maintaining reaction kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.